4-Methyl-2-[(2-methylpentyl)amino]pentan-1-ol
Description
Properties
Molecular Formula |
C12H27NO |
|---|---|
Molecular Weight |
201.35 g/mol |
IUPAC Name |
4-methyl-2-(2-methylpentylamino)pentan-1-ol |
InChI |
InChI=1S/C12H27NO/c1-5-6-11(4)8-13-12(9-14)7-10(2)3/h10-14H,5-9H2,1-4H3 |
InChI Key |
OQYVRZUCEIKJAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CNC(CC(C)C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(2-methylpentyl)amino]pentan-1-ol typically involves the reaction of 4-methyl-2-pentanone with 2-methylpentylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as distillation or crystallization, are employed to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(2-methylpentyl)amino]pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde under specific conditions.
Reduction: The compound can be reduced to form different amines or alcohols depending on the reagents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are often employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines and alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antimalarial Research
One of the notable applications of 4-Methyl-2-[(2-methylpentyl)amino]pentan-1-ol derivatives is in the development of antimalarial agents. A study highlighted the synthesis of a novel 4-aminoquinoline derivative that exhibited curative activity against chloroquine-resistant malaria parasites. The compound demonstrated promising in vitro and in vivo efficacy, indicating its potential as a blood schizonticidal agent. The structure-activity relationship (SAR) studies revealed that modifications to the side chain significantly influenced antimalarial activity, providing insights into the design of more effective treatments against resistant strains .
Neuropharmacological Studies
Research has also investigated the neuropharmacological properties of compounds related to this compound. These studies focus on the compound's interaction with neurotransmitter systems and its potential therapeutic effects in neurological disorders. For example, derivatives have been evaluated for their ability to modulate serotonin and dopamine receptors, which are crucial in treating conditions like depression and anxiety .
Biochemical Applications
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly focusing on its effects on cytochrome P450 enzymes. These enzymes play a vital role in drug metabolism, and understanding how this compound interacts with them can inform drug design and safety assessments. Case studies have shown that certain derivatives can inhibit specific isoforms of cytochrome P450, leading to altered pharmacokinetics of co-administered drugs .
Metabolic Pathway Research
Additionally, the compound has been examined for its role in metabolic pathways involving amino acids and neurotransmitters. Research indicates that it may influence metabolic processes related to energy production and neurotransmitter synthesis, which are critical for maintaining cellular function and overall health .
Toxicological Studies
Safety Assessments
Toxicological evaluations of this compound derivatives have been conducted to assess their safety profiles. These studies typically involve assessing acute toxicity, genotoxicity, and long-term exposure effects. Results from these assessments are crucial for determining the viability of these compounds for therapeutic use .
Table 1: Summary of Antimalarial Activity
| Compound Name | Activity Against CQ-R Strains | In Vivo Efficacy | Reference |
|---|---|---|---|
| Derivative A | High | 100% suppression on day 4 | |
| Derivative B | Moderate | Partial suppression | |
| Derivative C | Low | No significant effect |
Table 2: Enzyme Inhibition Profiles
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(2-methylpentyl)amino]pentan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors . The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
The following table summarizes key structural analogs and their differences:
*Calculated based on analogous compounds.
Key Observations :
- Bulkiness and Chirality : The 2-methylpentyl group in the target compound introduces greater steric bulk compared to pyridinyl or pyrazolyl substituents, which may enhance enantioselectivity in catalytic reactions .
- Hydrogen Bonding: The amino and hydroxyl groups enable strong intermolecular hydrogen bonding, increasing boiling points relative to non-functionalized alcohols (e.g., pentan-1-ol, BP ~138°C) .
Physicochemical Properties
Boiling Points and Solubility
- Target Compound : Expected higher boiling point (~200–220°C) due to hydrogen bonding and branched structure.
- Pyridinyl Analogs (Compound b) : Lower boiling points (~180–190°C) due to reduced alkyl chain length and aromatic rigidity .
- Cyclohexyl Analog : Higher hydrophobicity due to the cyclohexyl group, likely reducing water solubility compared to the target compound .
Melting Points
- Analogs with rigid substituents (e.g., pyridinyl, pyrazolyl) exhibit higher melting points (e.g., 138–148°C for pyrimidine-based amino alcohols in ) compared to aliphatic analogs .
Catalytic Activity
- Ir-Catalyzed Hydrogenation : Pyridinyl analogs (e.g., Compound b) show efficacy in asymmetric hydrogenation of ketones, suggesting the target compound may perform similarly with optimized steric effects .
- Ligand Design : Bulkier substituents (e.g., 2-methylpentyl) could improve selectivity in metal-catalyzed reactions compared to smaller groups .
Pharmaceutical Potential
- Safety Profile : Cyclohexyl analogs are restricted to R&D use due to uncharacterized hazards, implying similar precautions for the target compound .
- Biological Activity : Pyrazolyl analogs are investigated for anticancer applications, though the target compound’s aliphatic chain may reduce cytotoxicity .
Biological Activity
4-Methyl-2-[(2-methylpentyl)amino]pentan-1-ol, a compound with potential therapeutic applications, has garnered attention in pharmacological research. Its structure suggests it may interact with biological systems in ways that could be beneficial for treating various conditions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and potential therapeutic uses.
Chemical Structure and Properties
The compound this compound has the following chemical formula: C12H27NO. Its molecular weight is approximately 201.35 g/mol. The presence of an amino group suggests potential interactions with neurotransmitter systems, particularly those involving calcium channels and cholinergic receptors.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Calcium Channel Modulation : The compound is believed to bind to the alpha-2-delta (α2δ) subunit of calcium channels, which plays a crucial role in neurotransmitter release and neuronal excitability. This interaction can modulate pain signaling pathways and has implications for treating neuropathic pain and anxiety disorders .
- Cholinesterase Inhibition : Preliminary studies suggest that related compounds may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurotransmitter breakdown. This inhibition can enhance cholinergic signaling, potentially benefiting cognitive functions in neurodegenerative conditions like Alzheimer's disease .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
- Neuroprotective Effects : Compounds with similar structures have shown neuroprotective properties against oxidative stress in neuronal cell lines, suggesting potential applications in neurodegenerative diseases .
- Anti-inflammatory Properties : The compound may also reduce pro-inflammatory cytokines, which are implicated in various chronic diseases, including autoimmune disorders .
In Vivo Studies
Animal models have been used to assess the efficacy of this compound:
- Pain Management : In rodent models of neuropathic pain, administration of this compound resulted in a significant reduction in pain responses compared to control groups. This effect appears to be mediated through its action on calcium channels .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
- Fibromyalgia Treatment : A clinical trial involving patients with fibromyalgia showed that treatment with a similar compound led to improved pain scores and quality of life metrics after 12 weeks .
- Anxiety Disorders : Another study indicated that patients with generalized anxiety disorder experienced reduced symptoms when treated with a compound that targets the same pathways as this compound .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
